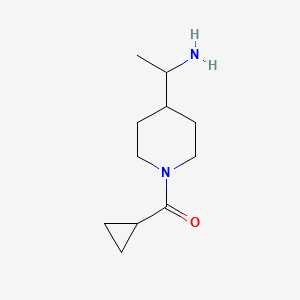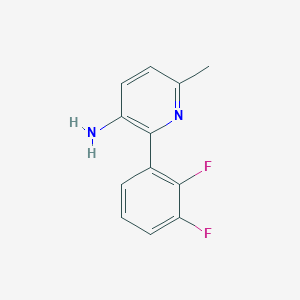
(4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate is a complex organic compound that features a nitrophenyl group, a methyl ester, and two phenylmethoxycarbonylamino groups attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate typically involves multiple steps:
Formation of the Hexanoate Backbone: The hexanoate backbone can be synthesized through the esterification of hexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Phenylmethoxycarbonylamino Groups: The phenylmethoxycarbonylamino groups are introduced via a reaction between hexanoate and phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Nitrophenyl Group: The final step involves the nucleophilic substitution reaction where the 4-nitrophenyl group is introduced using 4-nitrophenylmethanol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to form carboxylic acids and the amide groups can be converted to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Hydrochloric acid (HCl) for ester hydrolysis and sodium hydroxide (NaOH) for amide hydrolysis.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly due to the presence of the nitrophenyl and amide groups, makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological effects. The nitrophenyl group is known to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals. Its unique structure might impart desirable properties to the materials, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate exerts its effects would depend on its specific application. In a biological context, the nitrophenyl group could interact with enzymes or receptors, altering their activity. The amide groups might facilitate binding to proteins or other macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methyl 2,6-diaminohexanoate: Similar structure but with amino groups instead of phenylmethoxycarbonylamino groups.
(4-Nitrophenyl)methyl 2,6-bis(methoxycarbonylamino)hexanoate: Similar but with methoxycarbonylamino groups instead of phenylmethoxycarbonylamino groups.
Uniqueness
The presence of phenylmethoxycarbonylamino groups in (4-Nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate distinguishes it from its analogs. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C29H31N3O8 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35) |
InChI Key |
CKNHRHSELWMUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)



![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)




